CI 1020, also known by its IUPAC name 3-Benzo[1,3]dioxol-5-yl-5-hydroxy-5-(4-methoxy-phenyl)-4-(3,4,5-trimethoxy-benzyl)-5H-furan-2-one, is a synthetic compound classified as a non-peptide endothelin A (ETA) receptor antagonist. [] This classification highlights its role in scientific research as a tool to investigate and potentially treat conditions where endothelin-1 (ET-1), a potent vasoconstrictor, plays a significant role. []
The synthesis of CI 1020 involves a multi-step process that has been optimized for scalability. [] A key step in this process is the hydrocyanation of a specific ketone intermediate using acetone cyanohydrin as the cyanide source, catalyzed by tetramethylammonium hydroxide. [] This optimized condition allows for the production of the desired ketonitrile intermediate with high yield and purity. [] Subsequently, an aldol condensation followed by acid-catalyzed ring closure yields a hydroxybutenolide intermediate. [] Finally, ring-opening of this intermediate with sodium carbonate leads to the formation of CI 1020 as its sodium salt. [] The reaction monitoring during API synthesis leverages techniques like ReactIR to accurately determine endpoints, particularly because traditional chromatographic methods prove insufficient for separating CI 1020 and its penultimate hydroxybutenolide intermediate. []
CI 1020 acts as a selective antagonist for the endothelin A (ETA) receptor. [, , , ] This selectivity means it preferentially binds to ETA receptors over ETB receptors, another subtype of endothelin receptors. [, ] By binding to ETA receptors, CI 1020 blocks the binding of endothelin-1 (ET-1), thus preventing ET-1 from exerting its potent vasoconstrictive effects. [, , , ] This mechanism makes CI 1020 a valuable tool in studying conditions where excessive or inappropriate ET-1 activity contributes to the pathology, such as pulmonary hypertension. [, , , , , ]
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: